![molecular formula C9H17NO4 B555604 H-D-Glu(OtBu)-OH CAS No. 45125-00-6](/img/structure/B555604.png)
H-D-Glu(OtBu)-OH
Overview
Description
H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- H-D-Glu(OtBu)-OH serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating more intricate structures.
Esterification and Functional Group Modification
- The tert-butyl group allows for selective reactions, enabling chemists to modify the compound further. This property is particularly useful in developing new materials and specialty chemicals.
Biological Research
Studies on Amino Acid Metabolism
- The compound is utilized in research exploring amino acid metabolism and protein synthesis. Its incorporation into peptide sequences aids in studying enzyme interactions and substrate specificity .
Peptide Synthesis
- This compound is employed in synthesizing D-peptides, which are often more resistant to enzymatic degradation than their L-counterparts. These D-peptides have potential applications in drug development, particularly as inhibitors for enzymes like HIV-1 integrase .
Medicinal Applications
Pharmaceutical Development
- Research involving this compound contributes to the development of pharmaceuticals targeting glutamate receptors. The compound's unique properties make it a candidate for creating therapeutic agents with enhanced bioavailability and stability .
Antiviral Drug Design
- A notable application is its use in synthesizing D-peptides that inhibit HIV-1 integrase. This highlights the potential for D-amino acid-containing compounds in antiviral therapies, showcasing their importance in modern medicine .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized as an intermediate in various chemical processes. Its stability and reactivity make it suitable for large-scale production of specialty chemicals.
Mechanism of Action
The mechanism of action of H-D-Glu(OtBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid: The parent compound of H-D-Glu(OtBu)-OH, involved in protein synthesis and neurotransmission.
N-Acetylglutamic Acid: Another derivative of glutamic acid, used in metabolic studies.
Glutamine: An amino acid similar to glutamic acid, with roles in protein synthesis and immune function
Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Biological Activity
H-D-Glu(OtBu)-OH, or L-Glutamic acid alpha-t-butyl ester, is a derivative of glutamic acid that has garnered attention for its role in peptide synthesis and potential biological activities. This compound is characterized by its tert-butyl ester group, which influences its chemical properties and biological interactions. The following sections delve into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 189.24 g/mol. The presence of a stereocenter in the glutamic acid moiety allows for the creation of D-peptides, which are often more resistant to enzymatic degradation compared to their L-counterparts. This resistance enhances their potential as therapeutic agents.
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides containing D-glutamic acid. These D-peptides can be utilized in various research applications, including drug development and enzyme inhibition studies. For instance, this compound has been employed to synthesize D-peptide inhibitors targeting HIV-1 integrase, an enzyme essential for viral replication.
Role in Enzyme Interactions
Research indicates that this compound can be used to investigate enzyme specificity and substrate interactions. Its incorporation into peptide sequences allows researchers to study how enzymes recognize and process glutamic acid derivatives, providing insights into metabolic pathways and potential therapeutic targets.
HIV-1 Integrase Inhibition
One notable study demonstrated the use of this compound in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides were shown to effectively block the activity of the enzyme, highlighting the potential of D-amino acid-containing compounds in antiviral drug design.
Comparison with Other Amino Acid Derivatives
The structural uniqueness of this compound allows for comparisons with other amino acid derivatives. The following table summarizes key characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Z-Glu(OtBu)-OH | Z-isomer of Glutamic Acid | Different stereochemistry affecting reactivity |
H-L-Glu-OtBu | L-isomer of Glutamic Acid | More biologically relevant than its D-isomer |
H-Glu-OH | Unmodified Glutamic Acid | Less hydrophobic and more reactive without the tert-butyl group |
The balance between hydrophobicity from the tert-butyl group and reactivity as an amino acid derivative makes this compound particularly valuable in synthetic chemistry.
The biological activity of this compound is primarily attributed to its role as a precursor in peptide synthesis. The esterified form may enhance bioavailability and stability during biochemical processes, which is crucial for developing effective therapeutic agents. Additionally, derivatives like this compound have been explored for their potential applications in drug design and delivery systems .
Properties
IUPAC Name |
(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426828 | |
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45125-00-6 | |
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.